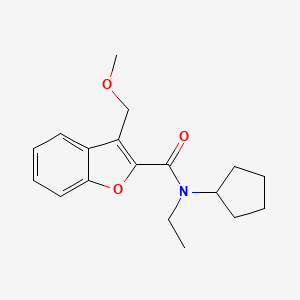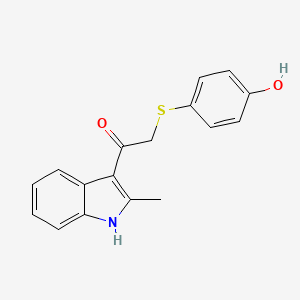![molecular formula C11H16N2OS B7547356 N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547356.png)
N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide, also known as MTMP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various research fields.
作用機序
N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide works by inhibiting the reuptake of dopamine, which leads to an increase in its concentration in the synaptic cleft. This results in an enhancement of dopaminergic neurotransmission, which is thought to be responsible for its modulatory effect on reward-motivated behavior.
Biochemical and Physiological Effects
This compound has been shown to have both acute and chronic effects on dopamine release and uptake in the brain. Acutely, it increases dopamine release and decreases uptake, leading to a transient increase in dopamine concentration. Chronically, it has been shown to increase the density of dopamine transporters, which may lead to a decrease in dopamine concentration over time.
実験室実験の利点と制限
N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for dopamine transporters, which makes it a useful tool for studying dopamine-related processes. However, its short half-life and potential for toxicity at high doses limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide, including:
1. Investigating its potential as a therapeutic agent for dopamine-related disorders, such as addiction and Parkinson's disease.
2. Developing new derivatives of this compound with improved pharmacological properties, such as longer half-life and reduced toxicity.
3. Studying the effects of this compound on other neurotransmitters and neuromodulators, such as serotonin and norepinephrine.
4. Exploring the potential of this compound as a lead compound for the development of new drugs in other therapeutic areas, such as cancer and infectious diseases.
In conclusion, this compound is a synthetic compound with potential applications in various research fields. Its unique chemical structure and mechanism of action make it an attractive target for drug discovery efforts, and its modulatory effect on dopamine release and uptake makes it a promising candidate for the treatment of addiction and other dopamine-related disorders. Further research is needed to fully understand its pharmacological properties and potential therapeutic applications.
合成法
N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide can be synthesized using a multistep process that involves the reaction of 5-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with pyrrolidine to form the amide, which is subsequently reduced using lithium aluminum hydride to yield the final product.
科学的研究の応用
N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide has been found to have potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have a modulatory effect on the release of dopamine, a neurotransmitter that plays a crucial role in reward-motivated behavior. This makes it a promising candidate for the treatment of addiction and other dopamine-related disorders.
In pharmacology, this compound has been studied for its potential as a lead compound for the development of new drugs. Its unique chemical structure and mechanism of action make it an attractive target for drug discovery efforts.
特性
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-9-4-5-10(15-9)8-12-11(14)13-6-2-3-7-13/h4-5H,2-3,6-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHUOTMQZBCYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7547290.png)

![N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547306.png)

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7547317.png)

![1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7547334.png)
![1-[(2-Chloro-6-fluorophenyl)methyl-methylamino]-3-(oxolan-2-ylmethoxy)propan-2-ol](/img/structure/B7547348.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7547354.png)
![(2R)-1-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)pyrrolidine-2-carboxylic acid](/img/structure/B7547359.png)

![(3S)-3-(methanesulfonamido)-N-[3-(pyrazol-1-ylmethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7547372.png)
![Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B7547394.png)